ethyl 4-[6-[methyl-(3-methylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carbonyl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-{6-[METHYL(3-METHYLPHENYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of quinolone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinoline core, a piperazine ring, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{6-[METHYL(3-METHYLPHENYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, including the formation of the quinoline core, the introduction of the sulfonamide group, and the coupling with piperazine. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Sulfonamide Group: This step involves the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Coupling with Piperazine: The final step involves the coupling of the sulfonamide-quinoline derivative with ethyl piperazine-1-carboxylate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{6-[METHYL(3-METHYLPHENYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
ETHYL 4-{6-[METHYL(3-METHYLPHENYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to induce apoptosis in cancer cells.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ETHYL 4-{6-[METHYL(3-METHYLPHENYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to and inhibit the activity of enzymes. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
ETHYL 4-{6-[METHYL(3-METHYLPHENYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.
Ciprofloxacin: An antibiotic with a quinolone core and a fluorine atom, used to treat bacterial infections.
Quinidine: An antiarrhythmic agent with a quinoline core, used to treat heart rhythm disorders.
The uniqueness of ETHYL 4-{6-[METHYL(3-METHYLPHENYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H28N4O6S |
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Molecular Weight |
512.6 g/mol |
IUPAC Name |
ethyl 4-[6-[methyl-(3-methylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H28N4O6S/c1-4-35-25(32)29-12-10-28(11-13-29)24(31)21-16-26-22-9-8-19(15-20(22)23(21)30)36(33,34)27(3)18-7-5-6-17(2)14-18/h5-9,14-16H,4,10-13H2,1-3H3,(H,26,30) |
InChI Key |
SUEOLPHUAOSAAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)S(=O)(=O)N(C)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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